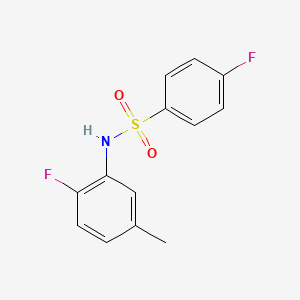

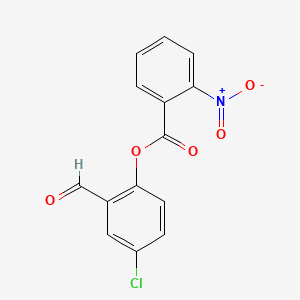

![molecular formula C13H13N3OS B5888416 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-1H-benzimidazole](/img/structure/B5888416.png)

2-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to 2-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-1H-benzimidazole, often involves condensation reactions of o-phenylenediamines with electrophilic reagents, highlighting the diverse methodologies developed over the years for creating these heterocyclic compounds (Ibrahim, 2011). Recent achievements in the synthesis of benzimidazole derivatives have attracted considerable attention, with novel methods being developed to enhance the efficiency and yield of these compounds, showcasing the dynamic and evolving nature of synthetic organic chemistry in this domain (Chung et al., 2023).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including this compound, is characterized by the fusion of a benzene ring to an imidazole ring, forming a complex heterocyclic compound with a wide range of bioactive properties. These structures have been extensively studied, with various analyses focusing on their spectroscopic, structural, and magnetic properties to understand their behavior and interaction with other molecules (Boča et al., 2011).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, contributing to their versatility in synthetic chemistry. These reactions include but are not limited to, nucleophilic substitution, electrophilic substitution, and cycloaddition reactions, which are pivotal in modifying the chemical structure and properties of these compounds for specific applications. The diverse chemical reactions these compounds participate in underscore their utility in the development of new materials and molecules (Mendieta-Wejebe et al., 2023).

Mécanisme D'action

Target of Action

For instance, some benzimidazoles have been reported to exhibit antimicrobial activity , suggesting potential interactions with bacterial proteins or enzymes.

Mode of Action

For instance, they can bind to the active sites of enzymes, thereby inhibiting their function

Result of Action

Based on the known activities of benzimidazoles, it is plausible that smr000074747 could exert antimicrobial effects, among others

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(1H-benzimidazol-2-ylsulfanylmethyl)-3,5-dimethyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-8-10(9(2)17-16-8)7-18-13-14-11-5-3-4-6-12(11)15-13/h3-6H,7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGAQWWDUXCKDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CSC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

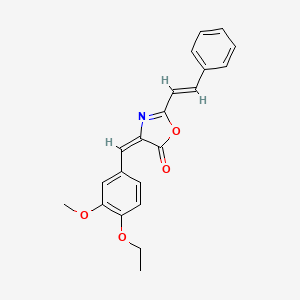

![4-[1-cyano-2-(2-ethoxyphenyl)vinyl]benzonitrile](/img/structure/B5888335.png)

![4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5888338.png)

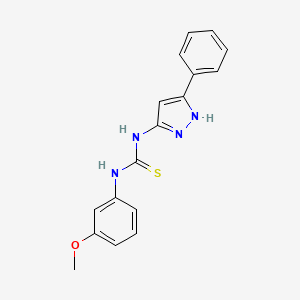

![N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide](/img/structure/B5888342.png)

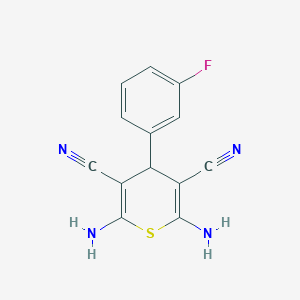

![4-methylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5888363.png)

![methyl 4-methyl-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5888371.png)

![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5888375.png)

![methyl [5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5888378.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-ethoxyphenyl)acrylamide](/img/structure/B5888418.png)

![N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5888426.png)